molecular formula C21H17NO3 B6017387 N-naphthalen-1-yl-5-oxo-2-phenyloxolane-3-carboxamide

N-naphthalen-1-yl-5-oxo-2-phenyloxolane-3-carboxamide

Cat. No.: B6017387
M. Wt: 331.4 g/mol
InChI Key: PNQDRKCQFACHSQ-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-5-oxo-2-phenyloxolane-3-carboxamide is a complex organic compound that features a naphthalene ring, a phenyl group, and an oxolane ring

Properties

IUPAC Name

N-naphthalen-1-yl-5-oxo-2-phenyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-19-13-17(20(25-19)15-8-2-1-3-9-15)21(24)22-18-12-6-10-14-7-4-5-11-16(14)18/h1-12,17,20H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQDRKCQFACHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-5-oxo-2-phenyloxolane-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with oxolane and phenyl groups under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure consistency and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-5-oxo-2-phenyloxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-naphthalen-1-yl-5-oxo-2-phenyloxolane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-5-oxo-2-phenyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)-5-phenyloxazole: An organic fluorescent dye with a similar naphthalene and phenyl structure.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a naphthalene ring and phenyl group, used in various chemical analyses.

Uniqueness

N-naphthalen-1-yl-5-oxo-2-phenyloxolane-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

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